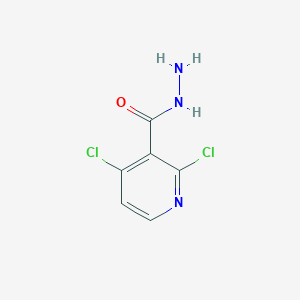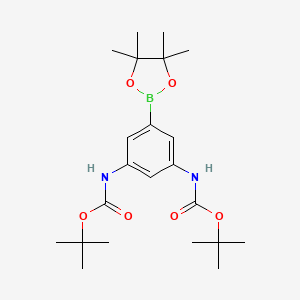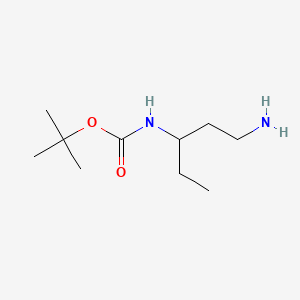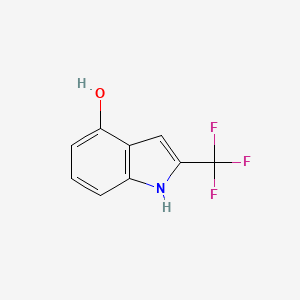
2-(trifluoromethyl)-1H-indol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-1H-indol-4-ol is a compound that combines the indole structure with a trifluoromethyl group. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine, food additives, and other fields . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which are desirable properties in pharmaceuticals and materials .
準備方法
The synthesis of 2-(trifluoromethyl)-1H-indol-4-ol can be achieved through various methods. One efficient method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) under metal-free conditions, which selectively introduces the trifluoromethyl group to the indole at the C2 position . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the compound.
化学反応の分析
2-(Trifluoromethyl)-1H-indol-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Trifluoromethyl)-1H-indol-4-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(trifluoromethyl)-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
2-(Trifluoromethyl)-1H-indol-4-ol can be compared with other similar compounds, such as:
Trifluoromethylated indoles: These compounds share the trifluoromethyl group but may differ in the position of the group on the indole ring.
Fluorinated indoles: These compounds contain fluorine atoms but not necessarily the trifluoromethyl group.
Non-fluorinated indoles: These compounds lack fluorine atoms and may have different properties and applications.
The uniqueness of this compound lies in its combination of the indole structure with the trifluoromethyl group, which imparts specific properties that are valuable in various applications .
特性
分子式 |
C9H6F3NO |
|---|---|
分子量 |
201.14 g/mol |
IUPAC名 |
2-(trifluoromethyl)-1H-indol-4-ol |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-4-5-6(13-8)2-1-3-7(5)14/h1-4,13-14H |
InChIキー |
GDOWSDZUKGLJET-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)


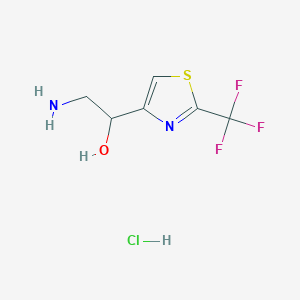
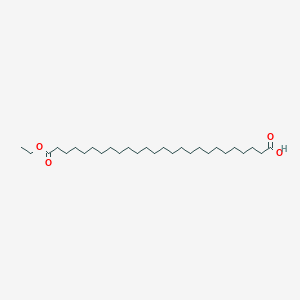
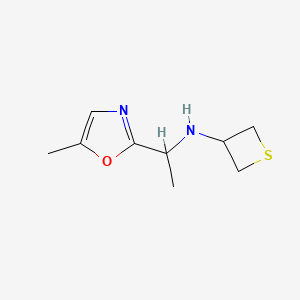
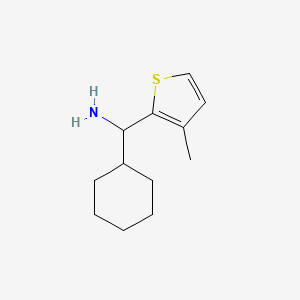
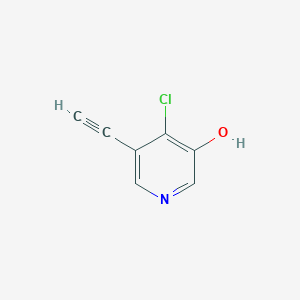
![2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B12952618.png)
